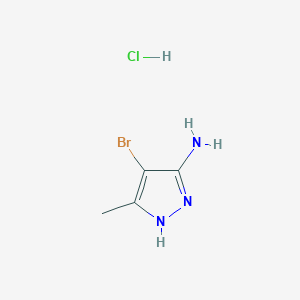![molecular formula C23H31N3O2 B6093967 2-{4-[2-(allyloxy)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6093967.png)
2-{4-[2-(allyloxy)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[2-(allyloxy)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol, also known as ABE-001, is a novel compound that has been the subject of scientific research in recent years. This compound has shown potential in various applications, including as a therapeutic agent for the treatment of neurological disorders. In
Wirkmechanismus
The mechanism of action of 2-{4-[2-(allyloxy)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol is not fully understood, but it is believed to involve the regulation of neurotransmitter levels in the brain. This compound has been shown to increase the levels of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in cognitive function and memory. This compound may also have antioxidant properties, which could help to protect neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and increase locomotor activity. This compound has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-{4-[2-(allyloxy)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol for lab experiments is that it is a relatively stable compound that can be easily synthesized. This compound is also relatively non-toxic, which makes it suitable for use in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are a number of future directions for research on 2-{4-[2-(allyloxy)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol. One area of research is to further explore the mechanism of action of this compound and to identify the specific neurotransmitter systems that are affected by this compound. Another area of research is to investigate the potential therapeutic applications of this compound in the treatment of neurological disorders. Additionally, there is a need for further studies to assess the safety and efficacy of this compound in animal models and eventually in human clinical trials.
Conclusion:
In conclusion, this compound is a novel compound that has shown potential in various scientific research applications, particularly in the treatment of neurological disorders. The synthesis method of this compound has been described in detail, and its mechanism of action is believed to involve the regulation of neurotransmitter levels in the brain. This compound has a number of biochemical and physiological effects, and there are both advantages and limitations to its use in lab experiments. There are also a number of future directions for research on this compound, which could help to further elucidate its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-{4-[2-(allyloxy)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol involves the reaction of 2-chloroethylamine hydrochloride with 2-(allyloxy)benzaldehyde in the presence of sodium methoxide. The resulting product is then reacted with 6-methyl-2-pyridinemethanol and 1-benzyl-4-piperazinone to yield this compound. The synthesis method of this compound has been described in detail in a number of scientific publications.
Wissenschaftliche Forschungsanwendungen
2-{4-[2-(allyloxy)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol has been the subject of scientific research due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to have neuroprotective effects and may help to prevent the degeneration of neurons in the brain.
Eigenschaften
IUPAC Name |
2-[1-[(6-methylpyridin-2-yl)methyl]-4-[(2-prop-2-enoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-3-15-28-23-10-5-4-8-20(23)16-25-12-13-26(22(18-25)11-14-27)17-21-9-6-7-19(2)24-21/h3-10,22,27H,1,11-18H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCJYCVDTHHLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCN(CC2CCO)CC3=CC=CC=C3OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(trifluoromethoxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6093891.png)
![N-(4-fluorobenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6093893.png)
![5-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B6093895.png)
![3-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6093907.png)
![N-benzyl-N-methyl-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6093913.png)
![N,N-diethyl-N'-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1,2-ethanediamine](/img/structure/B6093920.png)
![methyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetyl)alaninate](/img/structure/B6093926.png)
![4-chloro-N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B6093930.png)
![1-(2-chlorobenzyl)-4-[(3-hydroxy-4-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6093939.png)
![N-ethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6093942.png)
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6093944.png)
![2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B6093959.png)
![5-(2-methoxyphenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6093964.png)

